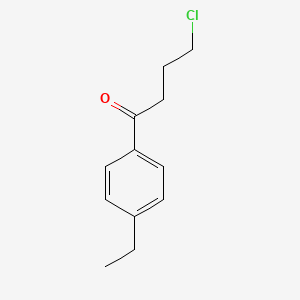

4-Chloro-4'-ethylbutyrophenone

Description

Historical Context and Evolution of Butyrophenone (B1668137) Scaffolds in Pharmacological Sciences

The story of butyrophenones in pharmacology began in the late 1950s. Following the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine, researchers at Janssen Pharmaceutica, led by Paul Janssen, embarked on a quest for novel compounds with similar therapeutic effects but a different chemical backbone. This research led to the synthesis of haloperidol (B65202), the first butyrophenone antipsychotic, in 1958. nih.gov Haloperidol proved to be a potent drug for treating psychosis and marked the beginning of the butyrophenone class of neuroleptics. vulcanchem.comchemicalbook.com

These first-generation antipsychotics were revolutionary, providing effective treatment for schizophrenia and other psychotic disorders. procurementresource.com The mechanism of action for many of these drugs involves the blockade of dopamine (B1211576) receptors in the brain. procurementresource.com Over the decades, the butyrophenone scaffold has been extensively modified, leading to the development of a wide array of derivatives with varying potencies and therapeutic profiles. chemicalbook.comgoogle.com

Classification and Structural Diversification within the Butyrophenone Class

Butyrophenone derivatives are broadly classified as antipsychotic agents and are categorized under the Anatomical Therapeutic Chemical (ATC) classification system as N05AD. researchgate.net The structural diversification within this class is vast, with modifications made to both the phenyl ring and the butyrophenone side chain. These modifications have given rise to a range of compounds, including well-known drugs like droperidol, benperidol, and melperone. vulcanchem.comchemicalbook.com

The core structure of pharmacologically active butyrophenones typically consists of a p-fluorobutyrophenone skeleton. procurementresource.com However, extensive research has explored the replacement and substitution of the fluorine atom and other parts of the molecule to modulate activity and reduce side effects. This has led to a wide variety of butyrophenone derivatives, each with its unique pharmacological profile. google.comworldresearchlibrary.org

Rationale for Academic Investigation of Halogenated and Alkyl-Substituted Butyrophenones

The academic and industrial investigation into halogenated and alkyl-substituted butyrophenones is driven by the profound impact these substituents have on the molecule's biological activity. The presence, position, and nature of a halogen atom on the phenyl ring can significantly influence the antipsychotic potency of the compound. pressbooks.pub For instance, a p-fluoro substituent is often considered essential for neuroleptic activity. procurementresource.com

Similarly, alkyl substitutions on the phenyl ring or other parts of the molecule can alter the compound's lipophilicity, metabolic stability, and receptor binding affinity. pressbooks.pubvedantu.com This fine-tuning of the molecular structure allows researchers to optimize the therapeutic properties of the drug while potentially minimizing adverse effects. The study of these substituted derivatives is crucial for understanding structure-activity relationships (SAR), which guides the design of new and improved therapeutic agents. nih.gov

Structure

3D Structure

Properties

CAS No. |

71526-83-5 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

4-chloro-1-(4-ethylphenyl)butan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-2-10-5-7-11(8-6-10)12(14)4-3-9-13/h5-8H,2-4,9H2,1H3 |

InChI Key |

PTKKOYFXSPTUGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Chloro 4 Ethylbutyrophenone and Butyrophenone Pharmacophores

Elucidation of Empirical SAR Principles for Butyrophenone (B1668137) Antagonists

The butyrophenone class of compounds, known for their antipsychotic properties, adheres to a set of well-defined structure-activity relationship (SAR) principles. These empirical rules, derived from extensive research, govern the neuroleptic activity of these molecules. The general structure consists of a fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a tertiary amino group, which is often part of a cyclic system like piperidine (B6355638) or piperazine (B1678402). neu.edu.tr

Key SAR principles for butyrophenone antagonists include:

Aromatic Ring: A p-fluorobutyrophenone skeleton is generally considered essential for high neuroleptic activity. neu.edu.tr Substitution at the para-position of the phenyl ring is critical, with a fluorine atom being optimal for potency. youtube.com Replacing the fluorine with other groups such as chloro, bromo, or methoxy (B1213986) tends to decrease activity. neu.edu.tr

Carbonyl Group: The ketone group is crucial for activity. Its reduction to a secondary alcohol significantly diminishes neuroleptic potency, and its replacement with a thioketone group also leads to decreased activity. neu.edu.trgpatindia.com

Propyl Chain: The three-carbon (propyl) chain connecting the carbonyl group to the nitrogen atom is optimal for activity. Lengthening, shortening, or branching this chain results in a marked decrease in neuroleptic potency. neu.edu.tryoutube.com

Tertiary Amino Group: A tertiary aliphatic amino nitrogen is a requirement for activity. youtube.com The highest potency is observed when this nitrogen is incorporated into a six-membered ring, such as piperidine or tetrahydropyridine. neu.edu.tr This ring system typically bears another substituent at its 4-position, which should be an aromatic group for maximal activity. neu.edu.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butyrophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are instrumental in understanding the specific features that influence the potency of butyrophenone derivatives and in designing new, more effective compounds.

2D-QSAR studies establish a relationship between biological activity and various physicochemical descriptors of the molecules. mdpi.comresearchgate.net These descriptors can include parameters related to hydrophobicity (e.g., MlogP), electronic properties, and topology. For butyrophenone derivatives and other psychotropic drugs, 2D-QSAR models have been developed using methods like multiple linear regression (MLR) and partial least squares (PLS) to identify the key parameters driving activity. d-nb.inforesearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional structure of the molecules. wikipedia.org These methods require aligning a set of active compounds and calculating steric and electrostatic fields around them to build a predictive model.

For butyrophenones, 3D-QSAR studies have been crucial in developing pharmacophore models. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups necessary for binding to a specific receptor. nih.govscience.gov For butyrophenone antagonists, the pharmacophore typically includes:

A hydrophobic aromatic region (the substituted phenyl ring).

A hydrogen bond acceptor (the carbonyl oxygen).

A positively ionizable feature (the tertiary nitrogen).

A 3D-QSAR study on a series of butyrophenones with affinity for the 5-HT2A receptor yielded a statistically robust model (r² = 0.84), providing valuable insights into the ligand-receptor interactions that would not be apparent from simple inspection. nih.gov These models help in designing novel compounds with improved affinity and selectivity. nih.govuc.pt

2D-QSAR Approaches for Physiochemical Parameter Correlation

Influence of 4-Chloro Substitution on the Butyrophenone Side Chain Activity

The butyrophenone scaffold is typically synthesized via a Friedel-Crafts acylation reaction between a substituted aromatic ring (like ethylbenzene) and 4-chlorobutyryl chloride, followed by substitution of the chlorine with a suitable amine. smolecule.com In this context, the 4-chloro substitution on the butyrophenone side chain is a reactive feature of a synthetic intermediate rather than a stable feature of the final active molecule. The chlorine atom serves as a leaving group, which is displaced by the tertiary amino group (often a substituted piperidine or diazepane) to form the final compound. smolecule.comnih.gov

The reactivity of this chloro-intermediate is crucial for the synthesis of the entire class of butyrophenone drugs. The final structure's activity is therefore dependent on the successful alkylation of the amine by this 4-chlorobutyrophenone (B1345740) precursor.

Effects of 4'-Ethyl Substitution on Phenyl Ring Interactions and Receptor Affinity

A 4'-ethyl substitution, as in 4-Chloro-4'-ethylbutyrophenone, introduces a small, lipophilic alkyl group at the para-position. This substitution can affect receptor affinity in several ways:

Steric Effects: The ethyl group is larger than a fluorine or hydrogen atom. This increased bulk can either enhance or hinder the fit of the molecule into the receptor's binding pocket, depending on the pocket's size and shape.

Electronic Effects: The ethyl group is weakly electron-donating, in contrast to the electron-withdrawing nature of a fluorine atom. This alteration in the electronic properties of the phenyl ring can influence interactions with amino acid residues in the receptor, such as pi-pi stacking or cation-pi interactions.

Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to a fluoro or hydrogen substituent. This can affect the drug's ability to cross the blood-brain barrier and may influence how it partitions into the lipid bilayer of the cell membrane where the receptor is located. ontosight.ai

In related scaffolds, the nature of the substituent on the phenyl ring has been shown to be critical for receptor affinity. For example, in a series of 1-piperazino-3-phenylindans, which are also dopamine (B1211576) receptor antagonists, moving from a 4'-fluoro to a 4'-chloro or 4'-methyl group resulted in a significant loss of activity. researchgate.net This suggests that the receptor binding pocket is highly sensitive to the size and electronic nature of the substituent at this position.

Comparative SAR Analysis with Analogous Butyrophenones (e.g., 4'-Fluoro, 4'-Methyl, 4'-Isopropyl Derivatives)

To understand the specific role of the 4'-ethyl group, it is useful to compare it with other substituents at the same position. The choice of the para-substituent on the phenyl ring is a critical determinant of potency and receptor selectivity for butyrophenone derivatives.

| Substituent at 4'-Position | van der Waals Radius (Å) | Electronic Effect | General Impact on D2 Receptor Affinity |

| -F (Fluoro) | 1.47 | Electron-withdrawing, Halogen bonding potential | Often optimal for high affinity (e.g., Haloperidol) neu.edu.tr |

| -Cl (Chloro) | 1.75 | Electron-withdrawing, Halogen bonding potential | Generally less potent than -F neu.edu.trresearchgate.net |

| -CH3 (Methyl) | 2.00 | Weakly electron-donating | Generally less potent than -F researchgate.net |

| -CH2CH3 (Ethyl) | ~2.00 (similar to methyl) | Weakly electron-donating | Potency is expected to be sensitive to receptor topology |

| -CH(CH3)2 (Isopropyl) | >2.00 | Electron-donating, Increased steric bulk | Increased bulk may decrease affinity significantly |

Table created by the AI based on SAR principles from multiple sources.

Studies on related dopamine antagonists have demonstrated a clear preference for a 4'-fluoro substituent. For example, in the case of 1-piperazino-3-phenylindans, the 4'-fluoro derivative (tefludazine) is exceptionally potent, while the 4'-chloro and 4'-methyl analogues are significantly weaker. researchgate.net The 2'-fluoro substitution is also well-tolerated, but 3'-fluoro substitution destroys dopamine affinity. researchgate.net This highlights the stringent steric and electronic requirements of the dopamine D2 receptor's binding pocket. The increased size and electron-donating character of methyl and, by extension, ethyl and isopropyl groups compared to fluorine likely lead to a less favorable interaction, resulting in reduced receptor affinity and neuroleptic potency.

Role of Conformational Flexibility and Rigidity in Receptor Binding Profiles

The archetypal butyrophenone structure, characterized by a four-carbon chain connecting a fluorobenzoyl moiety to a basic amine group, possesses significant conformational freedom. This flexibility allows the molecule to adopt numerous shapes, enabling it to bind to a variety of receptors, which is a hallmark of atypical antipsychotics that target both dopamine and serotonin (B10506) pathways. nih.govsemanticscholar.org However, this same flexibility presents a challenge for medicinal chemists aiming to understand the exact three-dimensional (3D) conformation responsible for binding to a specific receptor—the "bioactive conformation." To overcome this, researchers employ the strategy of conformational restriction.

By incorporating parts of the flexible butyrophenone chain into cyclic or bridged systems, chemists can create rigid or semi-rigid analogs. These molecules have a limited range of motion, effectively "locking" the pharmacophore into a specific spatial arrangement. Studying the binding affinities of these constrained analogs provides invaluable insights into the optimal geometry for receptor interaction.

Research into conformationally constrained butyrophenones has demonstrated that restricting flexibility can significantly impact receptor affinity and selectivity. acs.orgnih.gov For instance, studies on haloperidol (B65202) analogs, where the piperidine ring was bridged to form more rigid tropane (B1204802) structures, resulted in a 7-fold and 3-fold increase in binding affinity at the D2 and D4 dopamine receptors, respectively. nih.gov This suggests that the constrained conformation holds the key functional groups in a more favorable orientation for binding to these specific receptors. nih.gov The ethylene (B1197577) bridge in one such analog holds the piperazine ring in a chair conformation, while a methylene (B1212753) bridge in another forces it into a boat conformation, demonstrating how subtle changes in rigidity can probe receptor requirements. nih.gov

However, increased rigidity is not a universal solution for enhancing binding affinity. The same study noted that a bridged analog of a promising homopiperazine (B121016) compound (Compound 13) showed low affinity for the receptors of interest, indicating that for some scaffolds, a degree of flexibility is essential for optimal binding. nih.gov This highlights a crucial principle in SAR: conformational restriction is a tool for probing the receptor environment, and the outcome—enhanced or diminished affinity—provides vital information about the receptor's topographical and electronic preferences.

To better understand these interactions, researchers utilize computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking. acs.orgacs.org These methods model how rigid analogs fit into the binding sites of receptors like the dopamine D2 and serotonin 5-HT2A receptors. Such studies have successfully identified the electrostatic, steric, and lipophilic determinants that govern binding affinity and selectivity. acs.orgnih.gov For example, CoMFA (comparative molecular field analysis) and docking studies on a series of conformationally restricted butyrophenones, such as (aminoalkyl)benzo- and -thienocycloalkanones, revealed the specific structural features responsible for their high affinity at 5-HT2A receptors. acs.orgnih.gov

The table below presents data from studies on conformationally restricted butyrophenone analogs, illustrating the effect of structural rigidity on receptor binding affinity.

| Compound Class | Modification | Key Structural Feature | Effect on Receptor Binding Affinity | Reference |

| Haloperidol Analogs | Bridged Piperidine Ring | Tropane moiety introduced | 7-fold increase at D2, 3-fold increase at D4 | nih.gov |

| Diazepane Analogs | Bridged Homopiperazine Ring | Ethylene or methylene bridge | Decreased affinity for target receptors | nih.gov |

| Thienocycloalkanones | Rigidified Butyrophenone Chain | Butyrophenone fragment incorporated into a thienocyclopentanone ring | High affinity for 5-HT2A and D2 receptors, creating potent atypical profiles | acs.orgnih.gov |

| Benzocycloalkanones | Rigidified Butyrophenone Chain | Butyrophenone fragment incorporated into a benzocyclohexanone ring | Potency and selectivity dependent on the amine fragment attached | acs.orgnih.gov |

Molecular Mechanisms of Action and Receptor Interaction Studies of 4 Chloro 4 Ethylbutyrophenone

Radioligand Receptor Binding Assays for Dopamine (B1211576) (D2, D3, D4) Receptors

Radioligand receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the receptor of interest and measuring the displacement of the radiolabel by the test compound.

Competitive Displacement Binding Studies with Known Ligands

In the absence of direct binding data for 4-Chloro-4'-ethylbutyrophenone, we can infer its likely behavior in competitive displacement binding studies. In such an assay, this compound would be used to compete with a known high-affinity radioligand, such as [³H]spiperone or [³H]raclopride, for binding to D2, D3, and D4 receptors. The resulting data would yield an IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation, providing a measure of the compound's affinity. It is plausible that this compound would displace these radioligands, demonstrating competitive binding to the dopamine receptor sites. The degree of displacement would indicate its relative affinity compared to other butyrophenones.

Serotonin (B10506) Receptor (5-HT2A, 5-HT2B, 5-HT2C) Interaction Profiling

Many butyrophenone (B1668137) antipsychotics also exhibit significant affinity for serotonin receptors, particularly the 5-HT2A subtype. nih.gov This dual antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotics.

While specific binding data for this compound at serotonin receptors is not available, structure-activity relationship studies of butyrophenones suggest that it would likely interact with 5-HT2 receptors. The nature of the substituents on the butyrophenone structure plays a significant role in determining the affinity for serotonin receptors. For example, some butyrophenones show negligible activity at 5-HT2 receptors, while others, like spiperone, have high affinity. smolecule.comvulcanchem.com The interaction with 5-HT2B and 5-HT2C receptors is also possible and would need to be determined experimentally. abcam.com

Table 2: Illustrative Serotonin Receptor Binding Affinities (Ki, nM) of Representative Butyrophenones

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| Haloperidol (B65202) | ~50 | >1000 | ~200 |

| Spiperone | ~1.0 | ~20 | ~10 |

| Risperidone (B510)* | ~0.16 | ~1.2 | ~4.7 |

Note: Risperidone is a benzisoxazole derivative but is often compared with butyrophenones due to its D2/5-HT2A antagonism. These values are approximate and for illustrative purposes.

Assessment of Receptor Selectivity Ratios (e.g., 5-HT2A/D2)

The ratio of a compound's affinity for the 5-HT2A receptor versus the D2 receptor is often used to predict its potential for atypical antipsychotic activity. A lower 5-HT2A/D2 Ki ratio (i.e., higher affinity for 5-HT2A relative to D2) is often associated with a reduced incidence of extrapyramidal side effects.

Without experimental Ki values for this compound, a specific selectivity ratio cannot be calculated. However, determining this ratio would be a critical step in its pharmacological profiling. Based on the known effects of structural modifications on butyrophenones, the 4'-ethyl group could influence this ratio, making it a key parameter to investigate in future studies.

Kinetic Characterization of Ligand-Receptor Association and Dissociation

The kinetic properties of a ligand's interaction with its receptor, specifically the association (kon) and dissociation (koff) rate constants, can provide deeper insights into its pharmacological effects beyond simple affinity measurements. These parameters determine the time a drug resides on its receptor, which can influence the duration of its action.

No studies on the ligand-receptor kinetics of this compound have been published. Such studies, often conducted using techniques like surface plasmon resonance (SPR), would be necessary to understand the dynamics of its binding to dopamine and serotonin receptors. A slow dissociation rate from the D2 receptor, for example, has been linked to a higher incidence of side effects for some antipsychotics.

In Vitro Functional Receptor Assays for Agonist, Antagonist, and Inverse Agonist Characterization

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by an agonist), or an inverse agonist (reduces the basal activity of the receptor). vulcanchem.com

For this compound, it is highly probable that it would act as an antagonist at D2-like dopamine receptors, a characteristic feature of the butyrophenone class of antipsychotics. smolecule.com Functional assays, such as measuring the inhibition of agonist-induced changes in second messenger levels (e.g., cAMP for D2 receptors), would be required to confirm this and to determine its potency (e.g., as an IC50 or Kb value). Similarly, its functional activity at serotonin receptors, likely antagonism at the 5-HT2A receptor, would need to be experimentally verified. The possibility of it acting as a partial agonist or an inverse agonist at any of these receptors would also be an important area of investigation.

Research on this compound Binding Interactions Currently Unavailable in Publicly Accessible Literature

Detailed molecular and receptor-level studies identifying the specific amino acid residues involved in the binding of the chemical compound this compound are not available in the current body of scientific literature. Extensive searches of scholarly databases and research repositories have not yielded any specific investigations into the molecular mechanisms of action or receptor interaction profiles for this particular compound.

While the fields of molecular biology and pharmacology extensively utilize techniques such as site-directed mutagenesis and computational modeling to elucidate the interactions between ligands and their protein targets, there is no evidence to suggest that this compound has been the subject of such studies. Methodologies like site-directed mutagenesis are crucial for pinpointing the specific amino acid residues within a receptor's binding pocket that are critical for ligand recognition and affinity. Similarly, computational modeling provides valuable insights into the potential binding modes and energetic interactions of a compound with its target protein. However, the application of these techniques to this compound has not been documented in published research.

Consequently, it is not possible to construct a data table of key amino acid residues or provide detailed research findings on this specific topic as no such data has been publicly reported. The scientific community has yet to publish research that would form the basis for an analysis of the key amino acid residues involved in the binding of this compound.

Computational Chemistry and Molecular Modeling of 4 Chloro 4 Ethylbutyrophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. mdpi.commdpi.com These calculations can predict molecular geometry, orbital energies, and electron distribution, which collectively determine the molecule's reactivity and physical properties. mdpi.comnih.gov For 4-Chloro-4'-ethylbutyrophenone, these methods would elucidate how the interplay between the chlorobutyryl chain and the 4-ethylphenyl group influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. researchgate.netchemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ossila.com A smaller gap suggests the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be distributed across the electron-rich 4-ethylphenyl ring, while the LUMO would likely be centered on the carbonyl group and the carbon atom bonded to the chlorine, which are electrophilic sites. The energy of these orbitals dictates how the molecule interacts with other reactants.

Table 1: Illustrative Frontier Molecular Orbital Data for a Butyrophenone (B1668137) Derivative

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability. A higher value suggests stronger nucleophilicity. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. A lower value suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from FMO analysis. Actual values for this compound would require specific DFT calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is generated by calculating the electrostatic potential energy at various points on the electron density surface. mdpi.com These maps use a color spectrum where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). ossila.com Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential (red). Conversely, the hydrogen atoms on the aromatic ring and the area around the carbon attached to the chlorine atom would likely show positive potential (blue), indicating their electrophilic character. This visualization is invaluable for understanding intermolecular interactions, such as how the molecule might orient itself when approaching a receptor binding site. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Simulations of this compound with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. wikipedia.orgfip.org This method is central to structure-based drug design. ganeshremedies.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, which is estimated using a scoring function that approximates the free energy of binding. wikipedia.orgganeshremedies.com Although no specific docking studies for this compound are published, its structural similarity to known antipsychotic agents like Haloperidol (B65202) (which is synthesized from the related compound 4-chloro-4'-fluorobutyrophenone) suggests that it might interact with targets like dopamine (B1211576) or serotonin (B10506) receptors. mdpi.comyoutube.com

A docking simulation would predict the most stable binding pose of this compound within a target receptor's active site. The algorithm would explore various rotational and translational degrees of freedom for the ligand, aiming to find an orientation that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes steric clashes. fip.org The result is typically a ranked list of poses, with the top-ranked pose representing the most likely binding mode. nih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective derivatives. nih.govtcichemicals.com

Once a binding pose is predicted, the specific non-covalent interactions that stabilize the ligand-receptor complex are analyzed. tcichemicals.commdpi.com These interactions are the "glue" that holds the drug to its target. tcichemicals.com For this compound, key interactions could include:

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor, capable of interacting with donor residues (like serine, threonine, or tyrosine) in the receptor site.

Hydrophobic Interactions: The ethyl-substituted phenyl ring and the aliphatic butyryl chain are hydrophobic and would likely engage in favorable interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the receptor.

Table 2: Potential Non-Covalent Interactions for this compound in a Receptor Binding Site

| Interaction Type | Potential Ligand Moiety Involved | Potential Receptor Residues |

| Hydrogen Bond | Carbonyl Oxygen | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic | 4-Ethylphenyl Ring, Butyl Chain | Leu, Val, Ile, Phe, Trp |

| π-π Stacking | 4-Ethylphenyl Ring | Phe, Tyr, Trp, His |

| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen, Asp, Glu |

Note: This table is hypothetical and lists potential interactions based on the chemical structure of the compound.

Prediction of Ligand Binding Poses and Orientations

Homology Modeling of Target Receptors for Ligand-Based Drug Design

Often, the experimental three-dimensional structure of a target protein has not been determined. In such cases, homology modeling can be used to construct a reliable 3D model of the protein. sigmaaldrich.com This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a known experimental structure of a homologous protein (the "template") and using its structure as a scaffold to build a model of the target protein. sigmaaldrich.comnih.gov

For a compound like this compound, whose potential targets (e.g., G protein-coupled receptors like dopamine receptors) may lack high-resolution crystal structures for all subtypes, homology modeling is an essential tool. sigmaaldrich.com A model of a specific dopamine receptor subtype could be built using the crystal structure of a closely related receptor (like the β2-adrenergic receptor or another crystallized dopamine receptor) as a template. nih.gov The resulting model would then serve as the receptor for molecular docking simulations, enabling the study of ligand binding and facilitating the rational design of new, selective ligands even in the absence of an experimental receptor structure.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand-receptor complex and the dynamic conformational changes that occur upon binding. mdpi.com For a compound like this compound, MD simulations would be employed following initial docking studies to validate the binding pose and assess the durability of its interaction with a target receptor, such as a dopamine or serotonin receptor, which are common targets for butyrophenone derivatives. researchgate.netacs.org

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the receptor. frontiersin.org By analyzing RMSF, researchers can identify which parts of the receptor become more rigid or more flexible upon the binding of this compound. This is particularly insightful for understanding allosteric effects and the transmission of the binding signal.

MD simulations are also crucial for observing the detailed conformational changes in both the ligand and the receptor. mpg.deplos.org Ligand binding to a G protein-coupled receptor (GPCR), for instance, is known to induce specific rearrangements in the transmembrane helices (TMs), such as the outward movement of TM6, which is a hallmark of receptor activation. biorxiv.orgnih.gov Simulations can track these movements and the interactions that stabilize either an active or inactive state of the receptor. mdpi.comnih.gov Furthermore, binding free energies can be calculated from the simulation trajectory using methods like Molecular Mechanics with Poisson-Boltzmann Surface Area (MM-PBSA) to provide a quantitative estimate of the binding affinity. nih.govplos.org

Table 1: Representative Molecular Dynamics Simulation Data for a Butyrophenone-Receptor Complex This table presents hypothetical data to illustrate typical results from an MD simulation analysis.

| Parameter | Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.5 ± 0.3 Å | The receptor maintains a stable overall fold throughout the simulation. |

| Ligand RMSD | 0.8 ± 0.2 Å | The ligand remains stably bound in its initial docked pose. |

| RMSF of Binding Site Residues | Low (< 1.0 Å) | Key interacting residues are stabilized by the ligand binding. |

| RMSF of TM6 Cytoplasmic End | High (> 3.0 Å) | Significant flexibility observed, potentially indicating a shift toward an active conformation. biorxiv.org |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding affinity. plos.org |

| Key Hydrogen Bonds | Asp110, Ser193 | Stable hydrogen bonds are maintained with key residues in the binding pocket, contributing to affinity. |

Virtual Screening Approaches for Identification of Novel Butyrophenone Scaffolds

Virtual screening (VS) is a cornerstone of modern computational drug discovery, enabling the rapid and cost-effective identification of promising hit compounds from vast chemical libraries. acs.orgmdpi.com For the discovery of novel compounds based on the butyrophenone framework, several VS strategies can be employed to find new chemical entities with potential therapeutic activity, for example as antipsychotics or receptor antagonists. researchgate.netresearchgate.net

Virtual screening approaches are broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target, which can be obtained through X-ray crystallography, NMR spectroscopy, or homology modeling. nih.gov The most common SBVS technique is molecular docking, where millions of compounds from a virtual library are computationally fitted into the binding site of the target receptor. researchgate.net A scoring function is then used to estimate the binding affinity for each compound, allowing them to be ranked. The top-ranked compounds are selected for further investigation. This approach was successfully used to identify a butyrophenone derivative, bromperidol, as an inhibitor of HIV-1 protease. researchgate.netacs.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be utilized. researchgate.net These approaches leverage the knowledge of existing active molecules, such as this compound or other known butyrophenone antagonists.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.gov This pharmacophore model is then used as a 3D query to search libraries for new molecules that match these features, even if their underlying chemical scaffold is different. frontiersin.org

Shape and Chemical Similarity Searching: This method involves finding molecules in a database that have a similar 3D shape or 2D chemical fingerprint to a known active query molecule. It operates on the principle that structurally similar molecules are likely to have similar biological activities.

A typical VS campaign is a hierarchical process. It often starts with a large library of millions of compounds, which is progressively filtered through these computational methods to yield a manageable number of high-potential hits for experimental validation. mdpi.com This funneling approach significantly increases the efficiency of discovering novel scaffolds that retain the desired pharmacological profile of the butyrophenone class.

Table 2: Example of a Hierarchical Virtual Screening Cascade for Novel Butyrophenone Analogs

| Screening Stage | Method Used | Number of Compounds | Hit Rate (%) | Objective |

|---|---|---|---|---|

| Initial Library | - | >1,000,000 | - | A large and diverse chemical library. acs.org |

| Step 1: Filtering | Ligand-Based Pharmacophore | ~100,000 | ~10% | To rapidly select compounds possessing key features of known butyrophenone binders. nih.gov |

| Step 2: Docking | Structure-Based Docking (SP) | ~10,000 | ~10% | To dock the filtered hits into the target receptor's binding site and rank them by initial score. frontiersin.org |

| Step 3: Refined Docking | Structure-Based Docking (XP) | ~1,000 | ~10% | To re-dock the top hits with higher precision to improve pose prediction and scoring. frontiersin.org |

| Step 4: Visual Inspection & Final Selection | Manual/Expert Review | ~100 | ~10% | To visually inspect the best-scoring poses and select a diverse set of compounds for experimental testing. |

In Vitro Metabolism and Biotransformation Pathways of 4 Chloro 4 Ethylbutyrophenone

Identification of Phase I (e.g., Oxidation, Reduction, Hydrolysis) Metabolic Pathways

Phase I metabolism introduces or exposes functional groups on a substrate, typically increasing its polarity. For 4-Chloro-4'-ethylbutyrophenone, the primary anticipated Phase I pathways are oxidation and reduction, given its chemical structure. Hydrolysis is not expected to be a major pathway due to the absence of ester or amide functional groups.

Oxidation: Oxidative metabolism is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. emcrit.org For this compound, several oxidative reactions are plausible:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto one of the phenyl rings is a common metabolic route. This can occur on either the chloro-substituted or the ethyl-substituted phenyl ring.

Alkyl Hydroxylation: The ethyl group attached to the phenyl ring is a potential site for hydroxylation, primarily at the benzylic position (α-hydroxylation) to form a secondary alcohol, or at the terminal carbon (β-hydroxylation) to form a primary alcohol.

Oxidation of the Ethyl Moiety: Further oxidation of the hydroxylated ethyl group could lead to the formation of a corresponding ketone or carboxylic acid.

Reduction: The ketone moiety of the butyrophenone (B1668137) structure is susceptible to reduction by carbonyl-reducing enzymes, such as aldo-keto reductases (AKRs) and carbonyl reductases, which are present in the cytosol of hepatocytes. drugbank.com This reaction would convert the ketone into a secondary alcohol, a metabolite often referred to as a carbinol. This reduction is a major metabolic pathway for many butyrophenone derivatives, including the well-known antipsychotic drug haloperidol (B65202). drugbank.compharmacompass.com

Characterization of Phase II (e.g., Glucuronidation, Sulfation) Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. mdpi.comscribd.com

Glucuronidation: This is one of the most important Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). vulcanchem.com The primary sites for glucuronidation on the metabolites of this compound would be the hydroxyl groups introduced during Phase I metabolism.

The secondary alcohol resulting from the reduction of the carbonyl group is a prime substrate for glucuronidation. drugbank.com

Phenolic hydroxyl groups formed through aromatic hydroxylation can also be readily conjugated with glucuronic acid. mdpi.com

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another key conjugation pathway for hydroxylated metabolites. nih.gov Phenolic metabolites, in particular, are often substrates for sulfotransferases. The secondary alcohol formed from ketone reduction may also undergo sulfation, although glucuronidation is often the more dominant pathway for such functional groups.

Isolation and Structural Elucidation of Primary and Secondary Metabolites using In Vitro Models

In vitro models such as hepatocytes, liver S9 fractions, and liver microsomes are standard tools for generating and identifying metabolites. medchemexpress.comevotec.comlabcorp.com The use of cryopreserved human hepatocytes would provide the most comprehensive picture, as they contain a full complement of both Phase I and Phase II enzymes. evotec.comnih.gov

Following incubation of this compound with these in vitro systems, metabolites would be isolated and identified using modern analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nih.gov This allows for the determination of the elemental composition of metabolites and, in conjunction with tandem mass spectrometry (MS/MS), provides structural information based on fragmentation patterns.

Based on the predicted pathways, the following table outlines the potential primary and secondary metabolites of this compound.

| Metabolite ID | Proposed Structure Name | Metabolic Pathway | Phase |

| M1 | 1-(4-chlorophenyl)-4-(4-ethylphenyl)butan-1-ol | Ketone Reduction | I |

| M2 | 4-(4-(1-hydroxyethyl)phenyl)-1-(4-chlorophenyl)butan-1-one | Alkyl Hydroxylation | I |

| M3 | 1-(4-chlorophenyl)-4-(4-ethyl-hydroxyphenyl)butan-1-one | Aromatic Hydroxylation | I |

| M4 | 1-(4-chlorophenyl)-4-(4-ethylphenyl)butan-1-ol glucuronide | Ketone Reduction, Glucuronidation | I & II |

| M5 | 1-(4-chlorophenyl)-4-(4-ethyl-hydroxyphenyl)butan-1-one glucuronide | Aromatic Hydroxylation, Glucuronidation | I & II |

| M6 | 1-(4-chlorophenyl)-4-(4-ethyl-hydroxyphenyl)butan-1-one sulfate | Aromatic Hydroxylation, Sulfation | I & II |

Enzymatic Kinetics of Metabolic Transformations using Recombinant Enzymes and Subcellular Fractions

To understand the contribution of specific enzymes to the metabolism of this compound, kinetic studies are performed. vt.edulitfl.com This typically involves incubating the compound with subcellular fractions (like liver microsomes) or with specific recombinant enzymes (e.g., individual CYP450 or UGT isoforms). nih.gov

The rate of metabolite formation or substrate depletion is measured at various substrate concentrations. These data are then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to determine key parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max). wuxiapptec.com

For butyrophenone-type compounds, CYP3A4 and CYP2D6 are often major contributors to Phase I metabolism. drugbank.comscribd.comscribd.com Therefore, kinetic studies would likely focus on these and other major hepatic CYP isoforms (e.g., CYP2C9, CYP2C19, CYP1A2).

The following table presents a hypothetical summary of kinetic parameters for the primary metabolic reactions of this compound, based on data for analogous compounds.

| Enzyme | Metabolic Reaction | Hypothetical K_m (µM) | Hypothetical V_max (pmol/min/pmol CYP) |

| CYP3A4 | Aromatic Hydroxylation | 15 | 25 |

| CYP2D6 | Aromatic Hydroxylation | 5 | 10 |

| CYP2C9 | Alkyl Hydroxylation | 25 | 15 |

| Aldo-Keto Reductase | Ketone Reduction | 50 | 150 (pmol/min/mg protein) |

Influence of Structural Modifications on Metabolic Stability and Metabolic Profile

The metabolic stability of a compound is influenced by its chemical structure. Modifications at sites susceptible to metabolism can significantly alter the metabolic profile and the rate of clearance.

Modification of the Ethyl Group: Replacing the ethyl group with a more metabolically stable moiety, such as a tert-butyl group, could hinder benzylic hydroxylation and potentially increase the compound's half-life. Conversely, introducing groups that are more easily oxidized could accelerate clearance.

Modification of the Phenyl Rings: The position and nature of the halogen on the phenyl ring can influence its susceptibility to hydroxylation. For instance, the presence of the chlorine atom may direct metabolism to other positions on that ring or to the other phenyl ring. Adding further electron-withdrawing or electron-donating groups would alter the electronic properties of the rings and thus their interaction with metabolizing enzymes. For example, the presence of a trifluoromethyl group can resist metabolism. vulcanchem.com

Modification of the Ketone: While reduction of the ketone is a likely metabolic step, its rate can be influenced by steric hindrance around the carbonyl group. Introducing bulky substituents adjacent to the ketone could decrease the rate of its reduction.

Interspecies differences in metabolism are also a critical consideration, as the expression and activity of metabolic enzymes can vary significantly between species used in preclinical studies and humans. nih.gov

Analytical Methodologies for the Characterization and Quantification of 4 Chloro 4 Ethylbutyrophenone

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating 4-Chloro-4'-ethylbutyrophenone from impurities, which may include starting materials, by-products, or degradation products. chemrxiv.org The choice of chromatographic method depends on the nature of the impurities to be quantified and the physicochemical properties of the compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity of this compound. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from all potential impurities with good resolution and peak shape.

Method Development: A typical HPLC method for a compound like this compound would be developed on a C18 column. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netrasayanjournal.co.in Optimization involves adjusting the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detection wavelength to achieve the desired separation. For instance, a gradient elution might be necessary to separate impurities with a wide range of polarities. The detection wavelength is typically set at a UV maximum of the analyte to ensure high sensitivity.

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov A correlation coefficient (r²) close to 0.999 is typically desired.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples, with recovery typically expected within a 98–102% range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at levels of repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) being below 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for quantifying trace-level impurities.

Table 1: Typical HPLC Method Parameters and Validation Data

| Parameter | Typical Value / Finding |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Linearity (r²) | > 0.998 |

| Accuracy (% Recovery) | 98-102% |

| Precision (%RSD) | < 2% |

| LOD | ~0.18 µg/mL |

| LOQ | ~0.55 µg/mL |

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile components. nih.gov In the context of this compound analysis, these could include residual solvents from the synthesis process or volatile degradation products. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analysis. restek.com

A typical GC-MS analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net The column, often a non-polar type like a DB-5ms, separates components based on their boiling points and interactions with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.

The analysis of genotoxic impurities (GTIs), which can be volatile alkylating agents, is a critical application of GC-MS in pharmaceutical analysis. nih.gov The method can be validated to achieve very low detection limits, often in the parts-per-million (ppm) range, to comply with regulatory thresholds. nih.gov

Table 2: Example GC-MS Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film researchgate.net |

| Carrier Gas | Helium at 1.0-3.4 mL/min nih.govresearchgate.net |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV uni-saarland.de |

| MS Detector | Quadrupole or Ion Trap |

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov Enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification essential. nih.gov While this compound (1-(4-ethylphenyl)-4-chlorobutan-1-one) itself is not chiral, related structures or potential impurities might be. If a chiral center were present in the molecule or in a key intermediate, determining the enantiomeric purity would be crucial.

Chiral chromatography is the definitive method for separating enantiomers. chrom-china.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds. nih.govphenomenex.com

The separation can be performed using either HPLC or GC. nih.gov In chiral HPLC, columns like Lux Cellulose-1 or Lux i-Amylose-3 are employed. phenomenex.comphenomenex.com The mobile phase is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol). In chiral GC, specialized capillary columns with a chiral selector in the stationary phase are used to achieve separation. nih.govchrom-china.com The development of a chiral separation method focuses on maximizing the resolution between the two enantiomer peaks. chrom-china.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are used to confirm the chemical structure of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. mdpi.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the 4-ethylphenyl ring are expected to appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 7-8 ppm). The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons on the chlorobutyl chain would appear as triplets in the aliphatic region, with the protons closest to the chlorine atom and the carbonyl group being the most downfield.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon is highly deshielded and appears significantly downfield (around δ 200 ppm). The aromatic carbons would appear in the δ 120-150 ppm range. The aliphatic carbons of the ethyl and chlorobutyl groups would be found in the upfield region (δ 15-60 ppm).

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Carbonyl (C=O) | - | ~198 ppm |

| Aromatic CH (ortho to C=O) | Doublet, ~7.9 ppm | ~128 ppm |

| Aromatic CH (meta to C=O) | Doublet, ~7.3 ppm | ~130 ppm |

| Aromatic C (ipso to C=O) | - | ~135 ppm |

| Aromatic C (ipso to Ethyl) | - | ~150 ppm |

| Ethyl -CH₂- | Quartet, ~2.7 ppm | ~29 ppm |

| Ethyl -CH₃ | Triplet, ~1.2 ppm | ~15 ppm |

| Butyl -CH₂-C=O | Triplet, ~3.1 ppm | ~38 ppm |

| Butyl -CH₂- | Multiplet, ~2.2 ppm | ~27 ppm |

| Butyl -CH₂-Cl | Triplet, ~3.7 ppm | ~45 ppm |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. chromatographyonline.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com

For this compound (C₁₂H₁₅ClO), HRMS would confirm its molecular formula by matching the measured accurate mass to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺˙) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two molecular ion peaks: [M]⁺˙ and [M+2]⁺˙, with a relative intensity ratio of about 3:1, which is a characteristic signature for a monochlorinated compound.

Fragmentation Pathways: Electron Ionization (EI) mass spectrometry also provides structural information through characteristic fragmentation patterns. uni-saarland.de For this compound, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable 4-ethylbenzoyl cation.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 198 | Molecular Ion [M]⁺˙ | [C₁₂H₁₅ClO]⁺˙ |

| 133 | [4-ethylbenzoyl]+ | [C₉H₉O]⁺ |

| 105 | [phenyl-C=O]+ (loss of ethyl) | [C₇H₅O]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental analytical techniques for the elucidation of the functional groups present in a molecule. In the case of this compound, these methods provide key insights into its chemical structure by identifying characteristic absorptions related to its carbonyl group, aromatic system, and alkyl halide moiety.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu Different types of bonds and functional groups absorb at characteristic frequencies, making the resulting spectrum a molecular fingerprint. masterorganicchemistry.com For this compound, the key functional groups expected to show distinct absorption bands are the carbonyl group (C=O), the aromatic ring (C=C and C-H), the alkyl C-H bonds, and the carbon-chlorine bond (C-Cl).

The most prominent feature in the IR spectrum of a ketone is the strong, sharp absorption band corresponding to the C=O stretching vibration, which typically appears in the range of 1670-1780 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the aromatic ring in this compound is expected to shift this absorption to a lower frequency. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1400-1600 cm⁻¹ region. jconsortium.com The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and butyl groups are expected just below 3000 cm⁻¹ (2850-2960 cm⁻¹). libretexts.org The C-Cl stretching vibration is found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3000-3100 | Aromatic C-H | Stretch | Medium-Weak |

| ~2850-2960 | Aliphatic C-H | Stretch | Medium-Strong |

| ~1685 | Aryl Ketone C=O | Stretch | Strong |

| ~1600, ~1475, ~1400 | Aromatic C=C | Stretch | Medium-Weak |

| ~600-800 | C-Cl | Stretch | Medium-Strong |

This table is based on established ranges for the indicated functional groups and may not represent experimentally verified data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. msu.edu This technique is particularly useful for identifying conjugated systems, such as the one present in this compound, which consists of a benzene (B151609) ring conjugated with a carbonyl group. These conjugated systems are known as chromophores. msu.edu

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl double bond. The n → π* transitions are of lower intensity and result from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

For substituted acetophenones, which are structurally related to the butyrophenone (B1668137) core of the target molecule, two main absorption bands are typically observed. A strong band, often referred to as the E-band, appears at shorter wavelengths (around 240-250 nm) and is attributed to the π → π* transition of the benzoyl group. A weaker band, known as the B-band, is observed at longer wavelengths (around 280 nm) and is also a result of the π → π* transition within the benzene ring. A very weak n → π* transition is expected at even longer wavelengths, often above 300 nm. The substitution on the aromatic ring can cause shifts in the position and intensity of these absorption maxima (λmax).

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | ~245-255 | High |

| π → π* (B-band) | ~270-290 | Moderate |

| n → π* | ~320-340 | Low |

This table is based on typical values for similar aromatic ketones and serves as an estimation. The solvent used can influence the exact λmax values.

Future Research Directions and Emerging Paradigms for 4 Chloro 4 Ethylbutyrophenone Analogs

Rational Design of Next-Generation Butyrophenone (B1668137) Derivatives with Improved Pharmacological Profiles

Rational drug design, which leverages an understanding of drug-receptor interactions and structure-activity relationships (SAR), is pivotal for creating superior butyrophenone analogs. The goal is to enhance therapeutic efficacy while minimizing the adverse effects that have limited the use of older compounds like haloperidol (B65202). nih.gov

Future efforts will focus on strategic modifications of the butyrophenone scaffold. Research has shown that altering the piperidine (B6355638) ring of haloperidol can lead to compounds with more desirable, clozapine-like binding profiles. nih.gov For instance, expanding the piperidine to a seven-membered homopiperidine ring was found to retain affinity, suggesting it is a viable bioisosteric replacement. nih.gov The synthesis of a diazepane analog of haloperidol resulted in a compound with a multi-receptor binding profile that showed efficacy similar to clozapine (B1669256) in preclinical models without inducing catalepsy. nih.gov

Structure-based design, guided by X-ray crystallography and computational modeling, has proven powerful. By visualizing how compounds like haloperidol bind to their targets, such as the HIV-1 protease or the enzyme Eis from Mycobacterium tuberculosis, researchers can design analogs with improved potency and selectivity. researchgate.netnih.gov For example, a crystal structure of the Eis-haloperidol complex guided the synthesis of 34 analogs, leading to the discovery of eight potent inhibitors. nih.gov This approach allows for the precise modification of pharmacophoric elements to optimize interactions with the target protein. nih.govncats.io

| Original Compound | Modification Strategy | Resulting Analog/Observation | Therapeutic Goal | Reference |

|---|---|---|---|---|

| Haloperidol | Replacement of piperidine ring with a diazepane ring | 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | Atypical antipsychotic profile with reduced extrapyramidal side effects | nih.gov |

| Haloperidol | Expansion of piperidine ring to a homopiperidine ring | Retained receptor affinity | Explore bioisosteric replacements to alter pharmacological properties | nih.gov |

| Haloperidol | Structure-based design using Eis crystal structure | 34 synthesized analogs, 8 with potent Eis inhibition (IC50 ≤ 1 μM) | Develop adjuvants to overcome kanamycin (B1662678) resistance in tuberculosis | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Butyrophenone Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to identify novel patterns, predict pharmacological properties, and design molecules with desired characteristics. nih.gov

For butyrophenone analogs, AI and ML can be applied in several key areas:

Target Identification and Validation: AI algorithms can mine biomedical literature and 'omics' data to identify and validate novel biological targets for butyrophenone derivatives beyond their traditional dopamine (B1211576) receptor targets. nih.govdiscoveryontarget.com

Virtual Screening and De Novo Design: Structure-based computer-assisted searches have already been used to identify butyrophenone derivatives as potential inhibitors for targets like the HIV-1 protease. researchgate.netacs.org Advanced ML models can perform large-scale virtual screenings of compound libraries with greater speed and accuracy. researchgate.net Furthermore, generative AI models can design entirely new butyrophenone analogs (de novo design) optimized for specific properties like high target affinity and low predicted toxicity. nih.govnih.gov

ADMET Prediction: A significant hurdle in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound. ML models, trained on extensive experimental data, can predict these properties for novel butyrophenone analogs, allowing researchers to prioritize compounds with favorable pharmacokinetic and safety profiles early in the discovery process. nih.govresearchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which recognizes that many effective drugs interact with multiple targets. researchgate.netfrontiersin.org This is particularly relevant for CNS disorders like schizophrenia, where atypical antipsychotics owe their superior efficacy and tolerability to their complex interactions with various receptors, including dopamine, serotonin (B10506), and others. mdpi.comnih.gov

Future research on 4-Chloro-4'-ethylbutyrophenone analogs will deliberately embrace a multi-target approach. The goal is to design single molecules that modulate several key pathways involved in a disease's pathophysiology. For example, the atypical antipsychotic profile of clozapine is attributed to its antagonism of both D2 and 5-HT2A receptors, along with effects at other sites. nih.govnih.gov

Designing new butyrophenone derivatives will involve:

Receptor Profiling: Systematically screening new analogs against a wide panel of CNS receptors (dopaminergic, serotonergic, adrenergic, histaminergic, muscarinic) to build a comprehensive understanding of their binding affinities. nih.govnih.gov

Knowledge-Based Design: Using the known polypharmacology of successful drugs like clozapine and risperidone (B510) as a blueprint. mdpi.comnih.gov This involves creating analogs that combine the pharmacophores responsible for interacting with different desired targets. For instance, a conformationally constrained butyrophenone analog, QF2004B, was designed to have a multi-receptor profile similar to clozapine. mdpi.com

Network Pharmacology: Employing systems biology and computational tools to understand how modulating multiple targets within a disease network can lead to a synergistic therapeutic effect. frontiersin.org

This strategy holds the promise of developing drugs with enhanced efficacy, particularly for complex and multifaceted disorders, by addressing the underlying biological complexity more holistically. researchgate.net

| Receptor Target | Therapeutic Rationale in CNS Disorders | Reference |

|---|---|---|

| Dopamine D2 | Primary target for antipsychotic efficacy (positive symptoms). | nih.govlitfl.com |

| Serotonin 5-HT2A | Antagonism is linked to atypical antipsychotic profiles, reducing negative symptoms and motor side effects. | nih.gov |

| Serotonin 5-HT1A | Partial agonism may contribute to improved efficacy and reduced side effects. | nih.gov |

| Dopamine D4 | High affinity for this receptor is a feature of some atypical antipsychotics like clozapine. | nih.govresearchgate.net |

| Adrenergic α1/α2 | Modulation contributes to the overall pharmacological profile and side effects (e.g., hypotension). | nih.govlitfl.com |

| Histamine H1 | Antagonism is associated with sedative effects and weight gain. | nih.govlitfl.com |

Development of Advanced In Vitro Screening Platforms for High-Throughput Characterization

To efficiently explore the vast chemical space of new butyrophenone analogs and characterize their polypharmacology, advanced in vitro screening platforms are essential. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against single or multiple biological targets. nih.gov

Future developments in this area will focus on:

Multiplexed Assays: Creating assay platforms that can simultaneously measure a compound's activity at dozens of different receptors, ion channels, and enzymes in a single run. This provides a rapid and cost-effective way to generate a comprehensive pharmacological profile.

Cell-Based Phenotypic Screening: Moving beyond simple binding assays to more complex cell-based models that can measure a functional response. For example, using engineered cell lines to report on receptor activation, downstream signaling events, or changes in cell health. researchgate.net These assays provide more physiologically relevant data on a compound's actual cellular impact.

High-Content Imaging: Employing automated microscopy and image analysis to assess a compound's effect on multiple cellular parameters, such as morphology, protein localization, and organelle function. This can reveal mechanisms of action and potential toxicity that might be missed by simpler assays.

Organoid and "Organ-on-a-Chip" Models: Utilizing three-dimensional cell cultures that more closely mimic the structure and function of human tissues, such as the brain. These advanced models can provide more accurate predictions of a drug's efficacy and toxicity in humans before moving to clinical trials.

These advanced platforms will enable researchers to make more informed decisions earlier in the drug discovery process, selecting only the most promising butyrophenone analogs for further development.

Investigation of Stereoisomer-Specific Receptor Interactions and Metabolic Fates

Many drug molecules, including butyrophenone derivatives, are chiral, meaning they exist as non-superimposable mirror images called stereoisomers (or enantiomers). It is well-established that different stereoisomers of a drug can have vastly different pharmacological activities, receptor binding affinities, and metabolic profiles. nih.govfrontiersin.org

A critical area of future research will be the systematic investigation of stereoisomerism in new this compound analogs. This involves:

Chiral Synthesis and Separation: Developing methods to synthesize or separate individual stereoisomers in high purity, allowing for their independent biological evaluation.

Stereoselective Binding Assays: Determining the binding affinity of each individual isomer at various target receptors. For example, studies on a pyrrolidine-containing analog of haloperidol revealed that the (+)-enantiomer was the eutomer (the more active isomer) at D2-like receptors. nih.gov

Stereospecific Functional Assays: Assessing the functional activity (e.g., agonist, antagonist, inverse agonist) of each isomer to understand how stereochemistry impacts the biological response.

Metabolic Profiling: Investigating how the body metabolizes each stereoisomer. Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most antipsychotics, can exhibit stereoselectivity, leading to different rates of clearance and potentially different metabolites for each isomer. nih.gov This can have significant implications for a drug's efficacy, duration of action, and potential for drug-drug interactions.

By focusing on the properties of individual stereoisomers, researchers can develop single-enantiomer drugs (eutomers) with improved therapeutic indices, offering greater potency, selectivity, and a more predictable safety profile compared to racemic mixtures. frontiersin.org This represents a key strategy for refining and optimizing the next generation of butyrophenone therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-4'-ethylbutyrophenone, and how can reaction conditions be systematically optimized?

- Methodological Answer : Friedel-Crafts acylation is a common method for synthesizing aryl ketones like this compound. Key parameters include molar ratios of reactants (e.g., chlorobenzoyl chloride and ethylbenzene), catalyst selection (e.g., FeCl₃ or AlCl₃), temperature (145–155°C), and reaction duration (6–8 hours) to maximize yield and purity. For example, analogous compounds (e.g., 4-chloro-4'-methoxybenzophenone) achieved 56% yield under optimized conditions using FeCl₃ . Post-synthetic purification via recrystallization (e.g., toluene at 10°C) is critical for analytical-grade purity.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For isomers or substituted derivatives, ¹H/¹³C NMR with mono-N-oxide derivatization can enhance signal resolution. For instance, differentiating 6- and 7-acetyl isomers in related chloro-nitroacetophenones required analyzing chemical shifts of carbonyl groups and aromatic protons in deuterated solvents like CDCl₃ . DEPT and COSY experiments further clarify coupling patterns in complex spectra.

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : This compound serves as a precursor in synthesizing anti-psychotic drugs (e.g., derivatives combining piperidine and butyrophenone moieties). Reaction pathways involve dehydrohalogenation or enamine formation with intermediates like 4-(4-chlorophenyl)-4-hydroxypiperidine . Rigorous control of stoichiometry and reaction time minimizes byproducts such as chlorinated impurities.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model HOMO-LUMO gaps, dipole moments, and charge distribution. For aryl ketones, gradient-corrected functionals with exact exchange terms (e.g., Becke’s 1988 functional) improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol) . Validate computational results using UV-Vis spectroscopy or cyclic voltammetry.

Q. What metabolic pathways degrade this compound in environmental or biological systems?

- Methodological Answer : Lichen-based studies on analogous compounds (e.g., 4-chlorobiphenyl) reveal hydroxylation and methoxylation as key detoxification pathways. Use ¹⁴C-labeled this compound in tracer experiments to identify metabolites via HPLC-MS. For example, Pseudocyphellaria crocata metabolizes 4-CB to 4-chloro-4’-methoxybiphenyl, suggesting analogous pathways for ethyl-substituted derivatives .

Q. How can fluorescence spectroscopy be leveraged for trace detection of this compound in complex matrices?

- Methodological Answer : Derivatize the compound with phenylboronic acid (PBA) to enhance fluorescence intensity. Calibration curves using 4-Chloro-4’-methoxybiphenyl as a reference standard show linear ranges (0.1–10 µM) with detection limits <50 nM. Optimize excitation/emission wavelengths (e.g., λ_ex = 280 nm, λ_em = 340 nm) to minimize matrix interference .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling Friedel-Crafts reactions risks side reactions (e.g., polysubstitution or ring chlorination). Mitigate this via slow reagent addition, solvent choice (e.g., nitrobenzene for polar stabilization), and in situ monitoring via FTIR to track acyl chloride consumption. Pilot studies on 4-chloro-4'-fluorobutyrophenone achieved >98% regioselectivity using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products